![molecular formula C6H7N5OS B284824 5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)
5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazolopyrimidine family and has a unique structure that makes it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is not well understood. However, studies have shown that this compound may inhibit certain enzymes and proteins, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound may have various biochemical and physiological effects. This compound has been shown to induce cell death in cancer cells, inhibit the growth of bacteria, and modulate neurotransmitter release in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one in lab experiments is its unique structure, which makes it a promising candidate for drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one. One potential direction is to study the compound's mechanism of action in more detail to better understand its potential applications in various fields. Another direction is to explore the compound's potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and neurological disorders. Additionally, research could focus on developing new synthesis methods to improve the compound's bioavailability and efficacy.
Synthesemethoden
The synthesis of 5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves several steps. The initial step involves the reaction of 3-methylthio-1H-[1,2,4]triazol-5-amine with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base to form 5-(2-chloro-4,6-dimethoxypyrimidin-5-ylamino)-3-methylthio-1H-[1,2,4]triazole. The subsequent step involves the reaction of the intermediate compound with sodium hydride and 1-bromo-3-chloropropane to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
The unique structure of 5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one makes it a promising candidate for drug discovery and development. This compound has been studied extensively for its potential applications in various fields, including cancer treatment, antimicrobial therapy, and neurological disorders.
Eigenschaften
Molekularformel |
C6H7N5OS |
---|---|
Molekulargewicht |
197.22 g/mol |
IUPAC-Name |
5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H7N5OS/c1-13-6-10-9-5-8-4(12)2-3(7)11(5)6/h2H,7H2,1H3,(H,8,9,12) |
InChI-Schlüssel |
RZMVIPGTYTURJR-UHFFFAOYSA-N |
Isomerische SMILES |
CSC1=NNC2=NC(=O)C=C(N21)N |
SMILES |
CSC1=NNC2=NC(=O)C=C(N21)N |
Kanonische SMILES |
CSC1=NNC2=NC(=O)C=C(N21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.